nicotine N-oxide

Toxicology Metabolism Detoxification

In nicotine metabolism research, inaccurate quantification of the FMO pathway compromises data integrity when CYP2A6 is inhibited. Nicotine N-oxide (CAS 2820-55-5) solves this by providing a distinct analytical endpoint. - ≥98% purity, verified by HPLC and NMR, ensures reproducible calibration across LC-MS/MS workflows. - Differentiates FMO activity from CYP2A6-mediated cotinine formation, enabling complete metabolic profiling. - Stable supply with rigorous batch QC supports long-term stability-indicating studies for oral nicotine products.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 2820-55-5
Cat. No. B013764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenicotine N-oxide
CAS2820-55-5
Synonyms3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine 1-Oxide;  Nicotine N-Oxide;  Nicotine 1-Oxide;  (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine 1-Oxide;  Nicotine 1-N-Oxide; 
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=C[N+](=CC=C2)[O-]
InChIInChI=1S/C10H14N2O/c1-11-6-3-5-10(11)9-4-2-7-12(13)8-9/h2,4,7-8,10H,3,5-6H2,1H3/t10-/m0/s1
InChIKeyYHXKVHQFWVYXIC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotine N-Oxide (CAS 2820-55-5): Definitive Procurement Guide for a Primary Nicotine Detoxification Metabolite and Analytical Standard


Nicotine N-oxide (CAS 2820-55-5), also known as (2'S)-nicotine-1-oxide, is a primary oxidative metabolite of nicotine formed via flavin monooxygenase (FMO) activity [1]. As a pyridine N-oxide derivative, it is one of several nicotine N-oxidation products but is distinguished from nicotine-N'-oxide and nicotine-N,N'-dioxide by its specific site of oxidation at the pyridine nitrogen [2]. This compound is not a mere degradation product; it is a key component in the body's detoxification pathway, representing a shift in the metabolic fate of nicotine from the cytochrome P450 (CYP2A6) hydroxylation pathway that yields cotinine [1]. Its formation and presence are critical markers in studies of nicotine metabolism, exposure assessment, and the development of smoking cessation or tobacco harm reduction products.

Why Nicotine N-Oxide Cannot Be Interchanged with Other Nicotine Metabolites or Degradants in Research and Quality Control


The class of nicotine metabolites and degradants—including cotinine, nornicotine, and other N-oxides like nicotine-N'-oxide—are not functionally or analytically interchangeable with nicotine N-oxide. Each compound is formed via distinct and competing enzymatic pathways, possesses a unique pharmacological and toxicological profile, and serves a different role as a biomarker or impurity marker [1]. For instance, while cotinine is the primary biomarker for CYP2A6-mediated nicotine metabolism, nicotine N-oxide is a key indicator of FMO activity, a pathway that becomes particularly significant when CYP2A6 is inhibited or deficient [1]. Furthermore, the acute toxicity of nicotine N-oxide is orders of magnitude lower than that of nicotine itself, a difference not mirrored across all metabolites [2]. In analytical chemistry, validated methods demonstrate that each compound has distinct recovery, limit of detection (LOD), and stability profiles, meaning that a method validated for cotinine or nicotine is not inherently valid for the accurate quantification of nicotine N-oxide [3]. Substituting one for another in research or quality control workflows will therefore lead to erroneous metabolic profiling, inaccurate toxicological risk assessments, and invalid analytical data.

Quantitative Evidence for Selecting Nicotine N-Oxide (CAS 2820-55-5) Over Comparators and Alternatives


Acute Toxicity: Nicotine N-Oxide Demonstrates >20-Fold Lower Lethality Than Nicotine

In a direct head-to-head comparison, nicotine N-oxide demonstrated dramatically reduced acute toxicity compared to its parent compound, nicotine. The LD50 for nicotine N-oxide was 245 mg/kg (13.8 mmol/kg) following intraperitoneal injection in rats, whereas the LD50 for nicotine was just 9.5 mg/kg [1]. This represents an approximate 26-fold decrease in molar toxicity. Furthermore, the study showed that the site of oxidation matters; nicotine-N'-oxide (oxidation at the pyrrolidine nitrogen) had an LD50 of 615 mg/kg (34.6 mmol/kg), and nicotine-N,N'-dioxide had an LD50 exceeding 2200 mg/kg (>113.4 mmol/kg) [1].

Toxicology Metabolism Detoxification Safety Assessment

Metabolic Disposition: Nicotine N-Oxide Exhibits a Distinct Pharmacokinetic Half-Life Compared to Cotinine

The pharmacokinetic profile of nicotine N-oxide is distinct from that of cotinine, the major alternative nicotine metabolite. In a comparative study in mice, the blood elimination half-life (t1/2) of nicotine N-oxide was determined to be 18.4 minutes, which is notably shorter than the 20.1 to 39.8 minute half-life observed for cotinine [1]. This indicates that nicotine N-oxide is cleared from systemic circulation faster than cotinine, a difference that must be accounted for when interpreting biomarker data or designing pharmacokinetic models.

Pharmacokinetics Metabolism Biomarker Validation In Vivo Studies

Analytical Validation: Recovery and Limits of Quantification (LOQ) for Nicotine N-Oxide Are Compound-Specific and Cannot Be Inferred from Other Analytes

Validated LC-MS/MS methods demonstrate that analytical performance metrics are specific to nicotine N-oxide and differ from those of related compounds. In a validated method for e-liquids and aerosols, the average recovery for nicotine N-oxide was 85.2%, with a limit of quantification (LOQ) of 5.48 μg/g [1]. In contrast, the same study reported an average recovery of 110% and an LOQ of 0.781 μg/g for cotinine [1]. In human plasma, another validated method achieved an LOQ of 1.0 ng/mL for trans-nicotine-1′-oxide, which was identical to the LOQ for cotinine but significantly lower than that for nicotine-N-β-D-glucuronide (50 ng/mL) [2].

Analytical Chemistry LC-MS/MS Method Validation Bioanalysis

Biochemical Differentiation: Nicotine N-Oxide Formation is Catalyzed by FMO, Not CYP2A6, Providing a Unique Metabolic Biomarker

The enzymatic route to nicotine N-oxide is fundamentally different from that of cotinine, providing a distinct biomarker for a separate metabolic pathway. Cotinine is formed via C-oxidation of nicotine by cytochrome P450 (CYP) 2A6, the major metabolic pathway in most individuals [1]. In contrast, nicotine N-oxide is formed via N-oxidation by flavin monooxygenases (FMOs) [1]. This distinction is not merely academic; studies have shown that in subjects with deficient CYP2A6 activity, the proportion of nicotine metabolized to nicotine N-oxide increases significantly, making it a critical biomarker for understanding inter-individual variability in nicotine metabolism and response [1].

Enzymology Metabolic Pathways Flavin Monooxygenase (FMO) Biomarker Discovery

Comparative Stability: Nicotine-1′-N-Oxide is Identified as the Most Abundant Degradation Product in Oral Tobacco Products

In stability studies of oral tobacco products, nicotine-N-oxide is consistently found as the most abundant nicotine degradant, surpassing other known impurities. In an analysis of oral nicotine pouches (ONPs), nicotine-N-oxide was the only degradant consistently measured above the limit of quantitation (LOQ), at levels ranging from 59.6 μg/g to 242.7 μg/g . In traditional smokeless tobacco (ST) products, its levels were even higher, measuring up to 2021 μg/g, far exceeding the levels of other analytes like myosmine . This data establishes nicotine N-oxide as a primary marker for nicotine degradation and a critical impurity for quality control.

Stability Studies Degradation Tobacco Product Analysis Quality Control

Validated Application Scenarios for Nicotine N-Oxide (CAS 2820-55-5) in Research and Industry


Biomarker Validation for FMO-Mediated Nicotine Detoxification Pathways

Nicotine N-oxide is the essential analytical standard for studies investigating the flavin monooxygenase (FMO) pathway of nicotine metabolism. As established, this pathway is distinct from the CYP2A6-mediated route to cotinine and becomes dominant when CYP2A6 activity is low [1]. Therefore, any pharmacokinetic or pharmacogenomic study aiming to create a complete picture of nicotine metabolism in humans must include accurate, quantitative measurement of this specific metabolite.

Safety and Toxicity Profiling in Novel Nicotine Delivery Products

The profound difference in acute toxicity between nicotine (LD50 9.5 mg/kg) and nicotine N-oxide (LD50 245 mg/kg) makes the latter a critical reference standard in toxicological assessments [2]. Researchers and product developers use it to differentiate the intrinsic toxicity of nicotine from that of its primary oxidation products, providing a more nuanced understanding of the overall safety profile of products like e-cigarettes, oral nicotine pouches, and nicotine replacement therapies.

Product Stability and Impurity Monitoring in Tobacco and Nicotine Manufacturing

Given its identification as the most abundant degradation product of nicotine in both oral nicotine pouches (59.6–242.7 μg/g) and traditional smokeless tobacco (up to 2021 μg/g), nicotine N-oxide is a mandatory analyte in quality control and stability-indicating studies for the industry . Monitoring its levels allows manufacturers to track product degradation over its shelf life and ensure batch-to-batch consistency in nicotine delivery and potential impurity exposure.

Validated Bioanalytical Method Development and Routine Analysis

Analytical laboratories require this compound as a certified reference material to develop and validate LC-MS/MS methods for nicotine and its metabolites. The compound-specific recovery (e.g., 85.2%) and limit of quantification (e.g., 5.48 μg/g) data demonstrate that it cannot be substituted with other analytes [3]. Its inclusion in calibration standards and quality control samples is essential for generating accurate, reproducible, and defensible data in clinical, forensic, and research settings.

Technical Documentation Hub

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